(1-methyl-1H-pyrazol-4-yl)(piperazin-1-yl)methanone
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Overview
Description
(1-methyl-1H-pyrazol-4-yl)(piperazin-1-yl)methanone is a chemical compound that features a pyrazole ring substituted with a methyl group at the 1-position and a piperazine ring attached via a methanone linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-methyl-1H-pyrazol-4-yl)(piperazin-1-yl)methanone typically involves the condensation of 1-methyl-1H-pyrazole-4-carboxylic acid with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process, which allows for better control over reaction conditions and yields. The use of automated reactors and inline purification systems can enhance the efficiency and scalability of the synthesis .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.
Reduction: Reduction of the methanone group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an organic solvent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products:
Oxidation: Pyrazole N-oxides.
Reduction: Corresponding alcohols.
Substitution: Various N-substituted piperazine derivatives.
Scientific Research Applications
(1-methyl-1H-pyrazol-4-yl)(piperazin-1-yl)methanone has been studied for its potential therapeutic applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways.
Industry: Potential use in the development of agrochemicals and other industrial products.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the activity of certain enzymes involved in the inflammatory response, thereby reducing the production of pro-inflammatory mediators. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
(1-phenyl-1H-pyrazol-4-yl)(piperazin-1-yl)methanone: Similar structure but with a phenyl group instead of a methyl group.
(4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone: Another derivative with a different substitution pattern on the piperazine ring.
Uniqueness: (1-methyl-1H-pyrazol-4-yl)(piperazin-1-yl)methanone is unique due to its specific substitution pattern, which can influence its pharmacological properties and reactivity.
Properties
Molecular Formula |
C9H14N4O |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
(1-methylpyrazol-4-yl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C9H14N4O/c1-12-7-8(6-11-12)9(14)13-4-2-10-3-5-13/h6-7,10H,2-5H2,1H3 |
InChI Key |
DLOABHYDWGJVQC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C(=O)N2CCNCC2 |
Origin of Product |
United States |
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